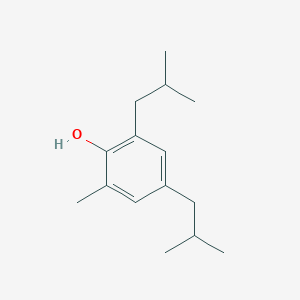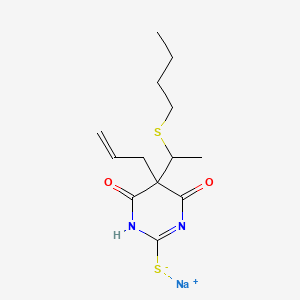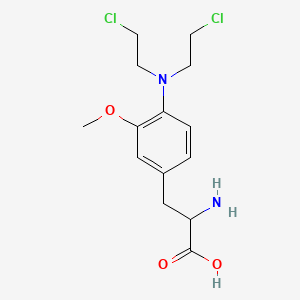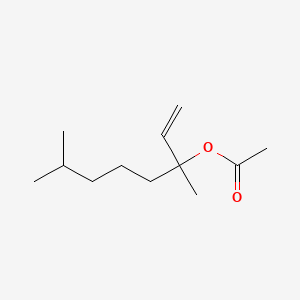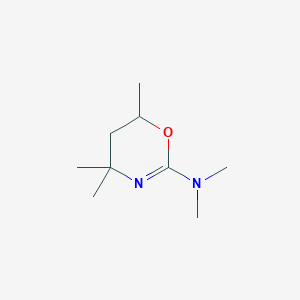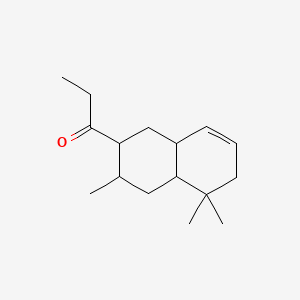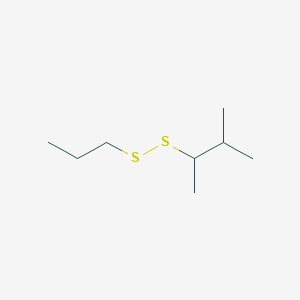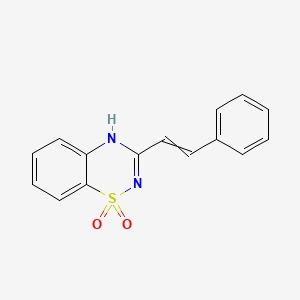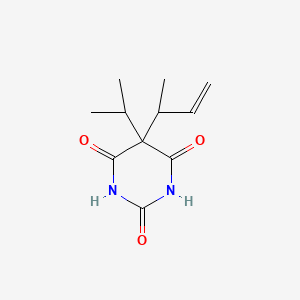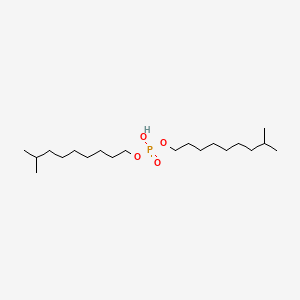![molecular formula C22H30ClFO5 B14461396 (8S,10S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrochloride CAS No. 69351-57-1](/img/structure/B14461396.png)
(8S,10S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (8S,10S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrochloride is a complex organic molecule with significant biological and chemical properties. This compound is a derivative of the cyclopenta[a]phenanthrene structure, which is a common backbone in many biologically active steroids and hormones.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes:
Formation of the cyclopenta[a]phenanthrene backbone: This is achieved through a series of cyclization reactions.
Introduction of functional groups: Hydroxyl, fluoro, and acetyl groups are introduced through specific reactions such as hydroxylation, fluorination, and acetylation.
Purification: The final product is purified using techniques like chromatography to ensure the desired compound is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated purification systems, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ketone groups can be reduced to hydroxyl groups.
Substitution: The fluoro group can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenation reagents such as chlorine (Cl2) or bromine (Br2) are used.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, fluorinated, or acetylated versions.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying steroid hormone activity.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active steroids.
Industry: It is used in the production of pharmaceuticals and other biologically active compounds.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets in the body. It binds to steroid hormone receptors, modulating their activity and influencing various biological pathways. The fluoro and hydroxyl groups play a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Betamethasone: A glucocorticoid with anti-inflammatory properties.
Dexamethasone: Another glucocorticoid used in various medical treatments.
Cortisol: A naturally occurring steroid hormone involved in stress response.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the fluoro group, in particular, enhances its binding affinity to steroid receptors, making it a valuable compound in both research and therapeutic contexts.
Propriétés
Numéro CAS |
69351-57-1 |
|---|---|
Formule moléculaire |
C22H30ClFO5 |
Poids moléculaire |
428.9 g/mol |
Nom IUPAC |
(8S,10S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrochloride |
InChI |
InChI=1S/C22H29FO5.ClH/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24;/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3;1H/t12?,15-,16-,17?,19-,20-,21?,22-;/m0./s1 |
Clé InChI |
OHILSKSRDDTCIR-CQIRMVKISA-N |
SMILES isomérique |
CC1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3(C(C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C.Cl |
SMILES canonique |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Benzyloxy)methyl]morpholine](/img/structure/B14461313.png)
